Cas no 1864407-98-6 ({1,8-dioxaspiro[4.5]decan-2-yl}methanol)
![{1,8-dioxaspiro[4.5]decan-2-yl}methanol structure](https://ja.kuujia.com/scimg/cas/1864407-98-6x500.png)
{1,8-dioxaspiro[4.5]decan-2-yl}methanol 化学的及び物理的性質
名前と識別子
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- 1,8-Dioxaspiro[4.5]decane-2-methanol
- {1,8-dioxaspiro[4.5]decan-2-yl}methanol
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- MDL: MFCD30476182
- インチ: 1S/C9H16O3/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8,10H,1-7H2
- InChIKey: VIPUPSZLONVDBH-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCOCC2)CCC1CO
{1,8-dioxaspiro[4.5]decan-2-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312428-0.25g |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 0.25g |
$524.0 | 2023-09-05 | |
AstaTech | AT35179-1/G |
(1,8-DIOXASPIRO[4.5]DECAN-2-YL)METHANOL |
1864407-98-6 | 95% | 1g |
$1378 | 2023-09-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040883-1g |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 1g |
¥5180.0 | 2023-02-27 | |
A2B Chem LLC | AW32610-500mg |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 500mg |
$903.00 | 2024-04-20 | |
1PlusChem | 1P01BVB6-500mg |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 500mg |
$951.00 | 2025-03-19 | |
1PlusChem | 1P01BVB6-100mg |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 100mg |
$442.00 | 2025-03-19 | |
1PlusChem | 1P01BVB6-250mg |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 250mg |
$618.00 | 2025-03-19 | |
Aaron | AR01BVJI-500mg |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
Aaron | AR01BVJI-250mg |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 250mg |
$746.00 | 2025-02-09 | |
A2B Chem LLC | AW32610-2.5g |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1864407-98-6 | 95% | 2.5g |
$2215.00 | 2024-04-20 |
{1,8-dioxaspiro[4.5]decan-2-yl}methanol 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
{1,8-dioxaspiro[4.5]decan-2-yl}methanolに関する追加情報
Chemical Profile of {1,8-dioxaspiro[4.5]decan-2-yl}methanol (CAS No. 1864407-98-6)
{1,8-dioxaspiro[4.5]decan-2-yl}methanol is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its intriguing spirocyclic framework and potential biological activities. This compound, identified by the CAS number 1864407-98-6, belongs to a class of molecules known for their versatile applications in drug discovery and material science.
The molecular structure of {1,8-dioxaspiro[4.5]decan-2-yl}methanol consists of a spirocyclic core formed by the fusion of a dioxane ring with a decane backbone, featuring a hydroxymethyl substituent at the 2-position. This arrangement confers upon the molecule a high degree of rigidity and conformational stability, which are desirable properties in the design of bioactive molecules. The presence of both oxygen and carbon atoms in the spirocyclic core also suggests potential for diverse interactions with biological targets.
Recent studies have highlighted the synthetic utility of spirocyclic compounds like {1,8-dioxaspiro[4.5]decan-2-yl}methanol in the development of novel pharmacophores. The spirocyclic motif has been shown to enhance binding affinity and selectivity when incorporated into drug-like molecules. This is attributed to the rigid conformation imposed by the spirocyclic bond, which can optimize the orientation of functional groups relative to potential binding sites on biological targets.
In particular, the hydroxymethyl group at the 2-position of {1,8-dioxaspiro[4.5]decan-2-yl}methanol provides a versatile handle for further chemical modification. This functionality can be used to introduce additional substituents or linkages, enabling the synthesis of more complex derivatives with tailored biological properties. Such modifications are crucial in drug discovery pipelines, where lead optimization often involves iterative structural modifications to improve potency, selectivity, and pharmacokinetic profiles.
The pharmacological potential of {1,8-dioxaspiro[4.5]decan-2-yl}methanol has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors implicated in metabolic diseases and inflammatory conditions. Preliminary findings suggest that this compound exhibits promising activity in modulating key cellular pathways relevant to these diseases. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in lipid metabolism, potentially making it a valuable candidate for further development as an anti-inflammatory or anti-obesity agent.
The synthesis of {1,8-dioxaspiro[4.5]decan-2-yl}methanol presents an interesting challenge due to its complex spirocyclic structure. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and organometallic chemistry, have been employed to construct the spirocyclic core efficiently. These synthetic approaches not only highlight the growing sophistication of organic chemistry but also underscore the importance of innovative methodologies in accessing novel bioactive molecules.
The role of computational chemistry in understanding the properties of {1,8-dioxaspiro[4.5]decan-2-yl}methanol cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes and affinity for various biological targets. By integrating experimental data with computational insights, researchers can gain a deeper understanding of how this compound interacts with its intended targets at the molecular level. This knowledge is critical for guiding further optimization efforts and improving the likelihood of success in drug development programs.
Future research directions for {1,8-dioxaspiro[4.5]decan-2-yl}methanol include exploring its potential as a scaffold for drug discovery and investigating its mechanism of action in more detail. Additionally, studying its pharmacokinetic properties will be essential to assess its suitability for therapeutic applications. By leveraging interdisciplinary approaches that combine synthetic chemistry, computational modeling, and biological assays, scientists can unlock the full potential of this intriguing compound.
In conclusion,{1,8-dioxaspiro[4.5]decan-2-yl}methanol represents a fascinating example of how structural complexity can be harnessed to develop novel bioactive molecules with significant therapeutic potential. Its unique spirocyclic framework and versatile functionalization possibilities make it a valuable asset in pharmaceutical research pipelines aimed at addressing unmet medical needs.
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